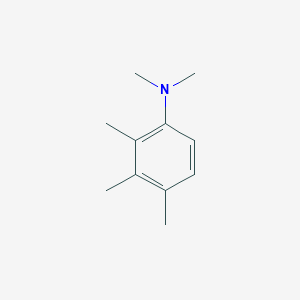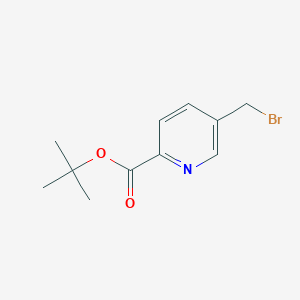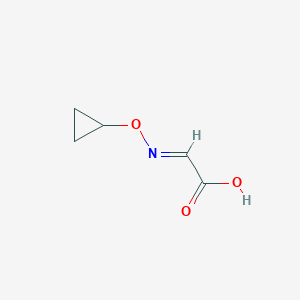
1-Bromoacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoacridine is a brominated derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom Acridine and its derivatives are known for their fluorescent properties and have been widely used in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoacridine can be synthesized through several methods. One common approach involves the bromination of acridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted acridine derivatives.
Oxidation and Reduction Reactions: this compound can be oxidized to form acridone derivatives or reduced to acridanes, depending on the reaction conditions and reagents used.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products:
- Substituted acridine derivatives
- Acridone derivatives
- Biaryl compounds
Scientific Research Applications
1-Bromoacridine has several scientific research applications, including:
Biology: Acts as a fluorescent probe for studying DNA interactions and as a potential anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting specific DNA sequences.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring and analytical applications.
Mechanism of Action
The mechanism of action of 1-bromoacridine involves its ability to intercalate into DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The bromine atom enhances the compound’s binding affinity and specificity for certain DNA sequences, making it a valuable tool for studying DNA interactions and developing targeted therapies.
Comparison with Similar Compounds
2-Bromoacridine: Another brominated acridine derivative with similar chemical properties but different reactivity and applications.
9-Bromoacridine: A brominated derivative with the bromine atom at the 9-position, used in similar applications but with distinct chemical behavior.
Acridine Orange: A fluorescent dye used for staining nucleic acids, with different chemical properties and applications compared to 1-bromoacridine.
Uniqueness: this compound is unique due to its specific bromination at the 1-position, which enhances its reactivity and binding affinity for DNA. This makes it particularly useful for applications requiring high specificity and sensitivity, such as DNA detection and targeted therapies.
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-bromoacridine |
InChI |
InChI=1S/C13H8BrN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
InChI Key |
ZMJOFDZWSKJURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


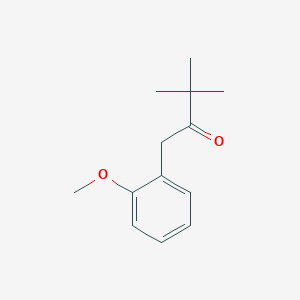
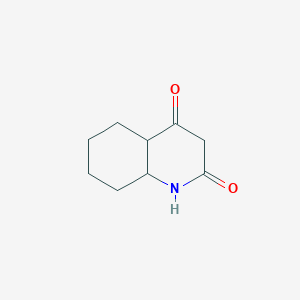
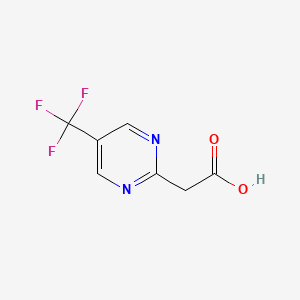
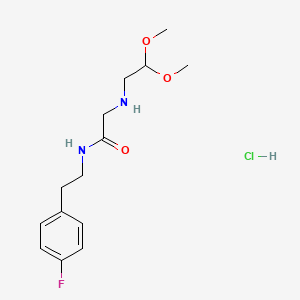
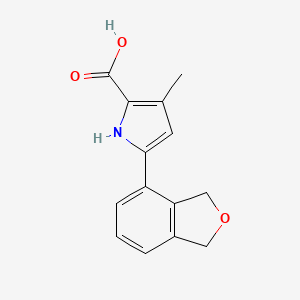

![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
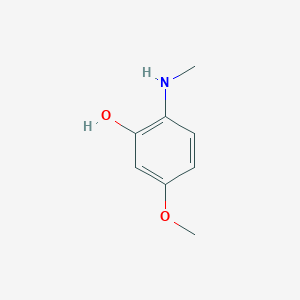
![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
